

4-(Aminomethyl)pyridin-3-amine: A Technical Overview of a Niche Pyridine Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-3-amine

Cat. No.: B114218

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound **4-(Aminomethyl)pyridin-3-amine**. Despite its well-defined structure, publicly accessible research on its specific discovery, historical development, and biological applications is notably limited. This document collates the existing data, primarily from chemical supplier databases, and contextualizes its potential significance within the broader landscape of pyridine chemistry.

Core Compound Identification

4-(Aminomethyl)pyridin-3-amine is a diamino-substituted pyridine derivative. Its structure features an aminomethyl group at the 4-position and an amino group at the 3-position of the pyridine ring.

Identifier	Value
IUPAC Name	4-(aminomethyl)pyridin-3-amine
CAS Number	144288-49-3 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₉ N ₃ [1]
Molecular Weight	123.16 g/mol [1] [4]
Canonical SMILES	C1=CN=C(C(=C1)N)CN
InChI Key	FPKNYDPZJJXIMY-UHFFFAOYSA-N [1]

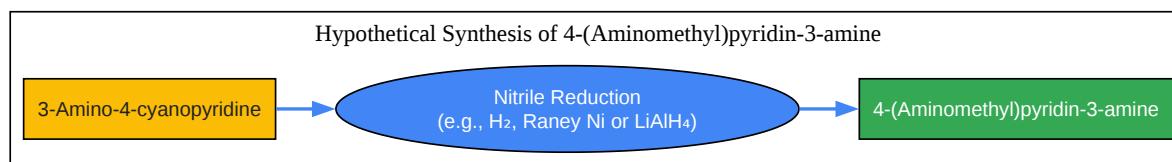
Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(Aminomethyl)pyridin-3-amine**, as reported in chemical databases.

Property	Value	Source
Boiling Point	334.2 °C at 760 mmHg (Predicted)	[1]
Flash Point	182.4 °C (Predicted)	[1]
Density	1.173 g/cm ³ (Predicted)	[1]
pKa	Not available	
LogP	1.404 (Predicted)	[1]
Refractive Index	1.623 (Predicted)	[1]
Polar Surface Area	64.9 Å ²	[1]

Discovery and History

A comprehensive search of scientific literature and patent databases did not yield specific information regarding the initial discovery or a detailed historical timeline of **4-(Aminomethyl)pyridin-3-amine**. The compound is commercially available from several suppliers, suggesting its use as a building block or intermediate in chemical synthesis.


However, the original synthetic route and the researchers who first characterized it are not prominently documented in publicly accessible records. Its existence is confirmed by its unique CAS number, 144288-49-3.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **4-(Aminomethyl)pyridin-3-amine** are not readily available. However, a plausible synthetic strategy can be conceptualized based on established pyridine chemistry. A common approach to introduce an aminomethyl group is through the reduction of a corresponding nitrile.

Hypothetical Synthetic Workflow:

A potential synthetic route could commence from a suitably substituted pyridine precursor, such as 3-amino-4-cyanopyridine. The critical step would involve the reduction of the nitrile group to a primary amine.

[Click to download full resolution via product page](#)

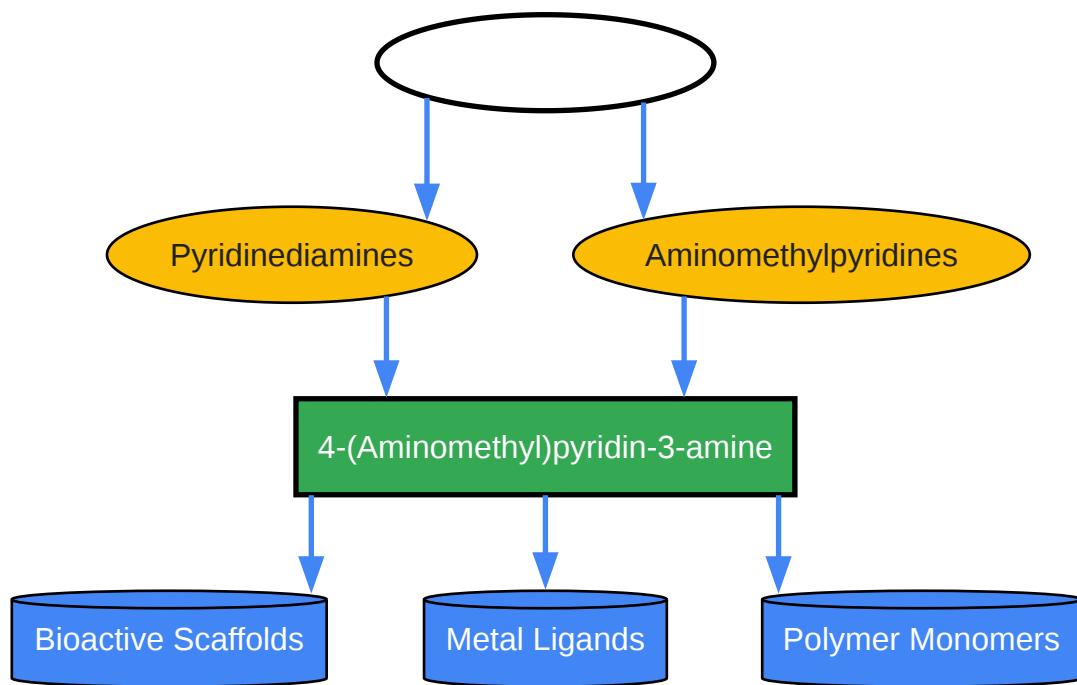
A plausible synthetic workflow for **4-(Aminomethyl)pyridin-3-amine**.

General Experimental Protocol for Nitrile Reduction (Hypothetical):

- Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suspension of a suitable catalyst (e.g., Raney Nickel) in an appropriate solvent (e.g., ethanol or methanol) is prepared.
- Reactant Addition: 3-Amino-4-cyanopyridine, dissolved in the same solvent, is added to the reaction vessel.

- **Hydrogenation:** The reaction mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred vigorously at a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.
- **Work-up:** Upon completion, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **4-(Aminomethyl)pyridin-3-amine** can be purified by techniques such as column chromatography or distillation under reduced pressure to afford the final product of high purity.

It is crucial to note that this is a generalized and hypothetical protocol. The specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, would require empirical optimization.


Biological Activity and Signaling Pathways

There is a significant lack of published data on the biological activity and potential mechanisms of action of **4-(Aminomethyl)pyridin-3-amine**. While many pyridine derivatives are known to exhibit a wide range of pharmacological properties, no specific studies have been identified for this particular molecule.

The broader family of aminopyridines has been investigated for various therapeutic applications. For instance, certain aminopyridine derivatives have been explored as inhibitors of kinases and other enzymes. Without experimental data, any discussion of the signaling pathways affected by **4-(Aminomethyl)pyridin-3-amine** would be purely speculative.

Logical Relationships and Potential Applications

The structural motifs present in **4-(Aminomethyl)pyridin-3-amine**—a pyridine core with two primary amine functionalities at adjacent positions—suggest its potential as a versatile building block in medicinal chemistry and materials science.

[Click to download full resolution via product page](#)

Logical relationship of **4-(Aminomethyl)pyridin-3-amine**.

The two amine groups offer multiple points for chemical modification, making it a candidate for:

- **Scaffold in Drug Discovery:** The pyridine ring is a common scaffold in many approved drugs. The diamine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) for various biological targets.
- **Ligand for Metal Complexes:** The nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions, suggesting its utility in the development of novel catalysts or imaging agents.
- **Monomer for Polymer Synthesis:** The diamine structure could potentially be used as a monomer in the synthesis of specialized polymers with unique properties.

Conclusion

4-(Aminomethyl)pyridin-3-amine remains a sparsely documented chemical entity within the scientific literature. While its fundamental chemical properties are known, a significant opportunity exists for researchers to explore its synthesis, characterization, and potential

applications. The structural features of this molecule suggest its promise as a versatile building block in various fields, particularly in medicinal chemistry. Further investigation is warranted to unlock the full potential of this intriguing pyridine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 144288-49-3|4-(Aminomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 144288-49-3 CAS Manufactory [m.chemicalbook.com]
- To cite this document: BenchChem. [4-(Aminomethyl)pyridin-3-amine: A Technical Overview of a Niche Pyridine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114218#discovery-and-history-of-4-aminomethyl-pyridin-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com